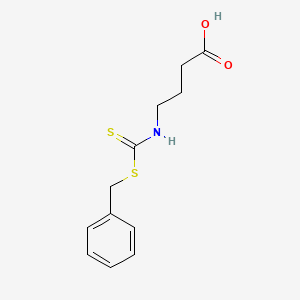![molecular formula C9H8N2S3 B14508324 [(1,3-Benzothiazol-3(2H)-yl)sulfanyl]methyl thiocyanate CAS No. 63028-32-0](/img/structure/B14508324.png)
[(1,3-Benzothiazol-3(2H)-yl)sulfanyl]methyl thiocyanate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(1,3-Benzothiazol-3(2H)-yl)sulfanyl]methyl thiocyanate typically involves the reaction of 2-mercaptobenzothiazole with formaldehyde and potassium thiocyanate. The reaction is carried out in an aqueous medium under acidic conditions . The general reaction scheme is as follows:
C7H5NS2+CH2O+KSCN→C9H6N2S3+KOH+H2O
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves continuous monitoring of temperature, pH, and reactant concentrations to maintain optimal reaction conditions.
化学反応の分析
Types of Reactions
[(1,3-Benzothiazol-3(2H)-yl)sulfanyl]methyl thiocyanate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form 2-benzothiazolesulfonic acid and other sulfur oxides.
Reduction: Reduction reactions can convert it back to 2-mercaptobenzothiazole.
Substitution: It can undergo nucleophilic substitution reactions, where the thiocyanate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: 2-Benzothiazolesulfonic acid
Reduction: 2-Mercaptobenzothiazole
Substitution: Various substituted benzothiazole derivatives
科学的研究の応用
[(1,3-Benzothiazol-3(2H)-yl)sulfanyl]methyl thiocyanate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other benzothiazole derivatives.
Biology: Acts as a microbicide and fungicide in biological studies.
Medicine: Investigated for its potential use in antimicrobial and antifungal therapies.
Industry: Used in the preservation of leather, protection of paper products, and as a wood preservative.
作用機序
The mechanism of action of [(1,3-Benzothiazol-3(2H)-yl)sulfanyl]methyl thiocyanate involves the disruption of microbial cell membranes and inhibition of essential enzymes . The compound interacts with sulfur-containing enzymes, leading to the formation of reactive sulfur species that damage cellular components .
類似化合物との比較
Similar Compounds
2-Mercaptobenzothiazole: A precursor in the synthesis of [(1,3-Benzothiazol-3(2H)-yl)sulfanyl]methyl thiocyanate.
Benzothiazole: The parent compound with similar structural features.
Benzisothiazolinone: Another benzothiazole derivative with antimicrobial properties.
Uniqueness
This compound is unique due to its dual functional groups (benzothiazole and thiocyanate), which confer both antimicrobial and fungicidal properties . This makes it particularly effective in industrial applications where broad-spectrum microbial control is required .
特性
CAS番号 |
63028-32-0 |
|---|---|
分子式 |
C9H8N2S3 |
分子量 |
240.4 g/mol |
IUPAC名 |
2H-1,3-benzothiazol-3-ylsulfanylmethyl thiocyanate |
InChI |
InChI=1S/C9H8N2S3/c10-5-12-7-14-11-6-13-9-4-2-1-3-8(9)11/h1-4H,6-7H2 |
InChIキー |
RAAIWFRHVPDKLF-UHFFFAOYSA-N |
正規SMILES |
C1N(C2=CC=CC=C2S1)SCSC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


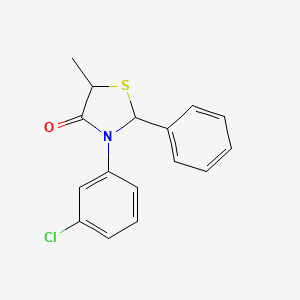

![1-({1,3-Bis[(2-ethylhexyl)oxy]propan-2-YL}oxy)dodecane](/img/structure/B14508258.png)
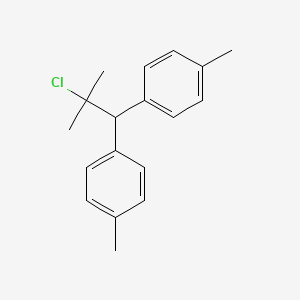

![3-[(4-Chlorophenyl)carbamoyl]but-3-enoic acid](/img/structure/B14508275.png)
![9-[(2-Chloroethyl)(ethyl)amino]-5H-benzo[a]phenoxazin-5-one](/img/structure/B14508281.png)

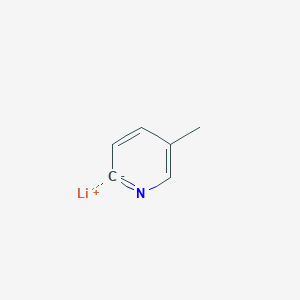

![2,3,4,5-Tetrabromo-7,7,8,8-tetrafluorobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14508301.png)
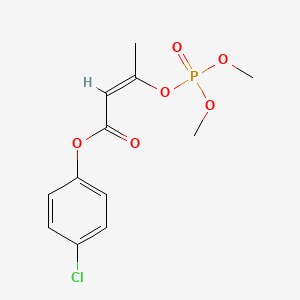
![Benzamide, N-[2-(4-aminophenyl)ethyl]-5-chloro-2-methoxy-](/img/structure/B14508309.png)
